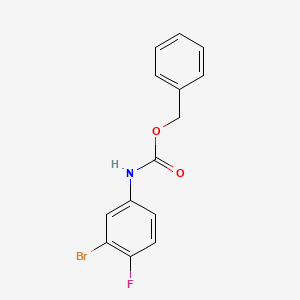

N-Cbz-3-bromo-4-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-bromo-4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-12-8-11(6-7-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLKMUXJCIPDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177400 | |

| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-39-2 | |

| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cbz-3-bromo-4-fluoroaniline: A Comprehensive Technical Guide

CAS Number: 1256633-39-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Cbz-3-bromo-4-fluoroaniline, a halogenated and protected aniline derivative. While specific applications and extensive experimental data for this compound are not widely published, this document consolidates available information on its chemical properties and provides a detailed, generalized protocol for its synthesis based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of this molecule in synthetic and medicinal chemistry.

Core Compound Data

This compound, also known as benzyl (3-bromo-4-fluorophenyl)carbamate, is a synthetic organic compound. The presence of bromine and fluorine atoms on the phenyl ring, combined with the carbobenzyloxy (Cbz) protecting group on the amine, makes it a potentially versatile intermediate for the synthesis of more complex molecules.[1] The strategic placement of halogens can influence the electronic properties and metabolic stability of derivative compounds, a feature often exploited in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256633-39-2 | [1] |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | [1] |

| Molecular Weight | 324.15 g/mol | |

| Synonyms | Benzyl (3-bromo-4-fluorophenyl)carbamate, N-Carbobenzoxy-3-bromo-4-fluoroaniline | |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The reaction involves the acylation of the amino group of 3-bromo-4-fluoroaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is adapted from established procedures for the N-Cbz protection of anilines.

Materials:

-

3-Bromo-4-fluoroaniline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in a suitable solvent mixture, such as acetone and water.

-

Base Addition: Add sodium bicarbonate (1.5 to 2.0 equivalents) to the solution and stir until it is well-dispersed.

-

Cbz-Cl Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add benzyl chloroformate (1.05 to 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

-

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, based on the structure, the following characteristic signals can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Anticipated Salient Features |

| ¹H NMR | - Aromatic protons of the 3-bromo-4-fluorophenyl group (complex splitting pattern).- Aromatic protons of the benzyl group (multiplet around 7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet around 5.2 ppm).- N-H proton of the carbamate (broad singlet). |

| ¹³C NMR | - Carbon signals for the 3-bromo-4-fluorophenyl ring (some signals will show C-F coupling).- Carbon signals for the benzyl group.- Carbonyl carbon of the carbamate (around 153-155 ppm).- Methylene carbon of the benzyl group (around 67 ppm). |

| IR (Infrared) | - N-H stretching vibration (around 3300 cm⁻¹).- C=O stretching of the carbamate (around 1700-1730 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.- C-F and C-Br stretching vibrations. |

| Mass Spec. (MS) | - Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). |

Applications in Drug Development and Research

Currently, there is no specific information in the peer-reviewed scientific literature or patent databases detailing the use of this compound in drug development, nor are there any described signaling pathways or experimental workflows directly involving this compound.

However, as a functionalized building block, it holds potential for the synthesis of novel compounds in medicinal chemistry. The presence of the Cbz-protected amine allows for further synthetic modifications after which the protecting group can be removed under standard hydrogenolysis conditions to reveal the free amine. The bromo and fluoro substituents offer sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, a common strategy in the development of new therapeutic agents.

Logical Workflow for Potential Application

The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery context.

Caption: Potential workflow for utilizing this compound.

Conclusion

This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While detailed experimental and application data are scarce, this guide provides a solid foundation based on its chemical structure and established synthetic methodologies. The provided generalized synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. Further research is required to fully elucidate the spectroscopic properties and potential applications of this compound in drug discovery and other areas of chemical science.

References

N-Cbz-3-bromo-4-fluoroaniline: A Technical Guide to Solubility and Stability

This technical guide provides a comprehensive overview of the available solubility data and outlines the established methodologies for assessing the stability of N-Cbz-3-bromo-4-fluoroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Properties and Solubility Data

This compound is a substituted aniline derivative with the molecular formula C14H11BrFNO2. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H11BrFNO2 | [1] |

| Molecular Weight | 324.145 g/mol | [1] |

| Density | 1.543 ± 0.06 g/cm³ | [1] |

| PSA (Polar Surface Area) | 41.82 Ų | [1] |

| LogP | 4.35 | [1] |

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The aqueous solubility of this compound has been determined and is detailed in the table below.

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Classification | Source |

| Water | 25 | 0.013 | Practically insoluble | [1] |

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and interpretation of solubility and stability data. This section outlines the typical protocols employed for such determinations.

Solubility Determination Protocol

The solubility of aniline derivatives is commonly determined using methods such as the shake-flask method or high-throughput screening (HTS) techniques. Given the low aqueous solubility of this compound, a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) is often required for quantification.

A general workflow for determining aqueous solubility is depicted below.

Caption: General workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection.[2][3]

Stability Testing Protocol

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[5][6]

A typical stability study involves subjecting the compound to various storage conditions for a predetermined period and analyzing its purity and degradation products at specified time points.

Caption: Workflow for a typical stability study.

Methodology:

-

Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.[7]

-

Storage Conditions: Samples are stored under various conditions as recommended by ICH guidelines, including long-term, intermediate, and accelerated conditions.[7]

-

Testing Frequency: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed.[8]

-

Analytical Procedures: Validated stability-indicating analytical methods, typically HPLC, are used to determine the assay of the active substance and the levels of any degradation products.

Stability Profile of this compound

As of the date of this document, specific, publicly available stability data for this compound is limited. However, based on the chemical structure, potential degradation pathways can be inferred, which would be investigated during a formal stability study.

Potential Degradation Pathways:

-

Hydrolysis: The carbamate linkage may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-bromo-4-fluoroaniline and benzyl alcohol.

-

Oxidation: The aniline moiety could be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are a key component of ICH guidelines.[5]

The logical relationship for assessing stability and determining a re-test period is outlined below.

Caption: Logic for stability assessment and re-test period determination.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed framework for the experimental protocols required to further characterize its solubility and stability profile. While quantitative stability data is not yet widely published, the established ICH guidelines provide a clear path for generating this critical information. The provided workflows and diagrams offer a visual representation of the necessary experimental and logical processes for researchers and drug development professionals.

References

- 1. This compound | CAS#:1256633-39-2 | Chemsrc [chemsrc.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Stability testing protocols | PPTX [slideshare.net]

- 5. ICH Official web site : ICH [ich.org]

- 6. humiditycontrol.com [humiditycontrol.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. japsonline.com [japsonline.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Cbz-3-bromo-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for N-Cbz-3-bromo-4-fluoroaniline (CAS No. 1256633-39-2), a key intermediate in synthetic organic chemistry. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide amalgamates data from structurally related molecules, general principles of chemical safety for halogenated anilines and carbamates, and supplier-provided information to offer a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Properties

This compound, also known as benzyl (3-bromo-4-fluorophenyl)carbamate, is a halogenated and N-protected aniline derivative. The presence of the carbobenzyloxy (Cbz) protecting group modifies the reactivity of the aniline nitrogen, rendering it less nucleophilic.[1] The physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1256633-39-2 | [2][3] |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | [2][3] |

| Molecular Weight | 324.14 g/mol | [3] |

| Appearance | Off-White Solid (presumed) | Inferred from related compounds |

| Melting Point | 125 °C (for Benzyl (3-Fluoro-4-morpholinophenyl)carbamate) | [4] |

| Solubility | Presumed to be soluble in organic solvents like THF, DMF, and dichloromethane. | Inferred from synthetic protocols of related compounds |

Hazard Assessment and GHS Classification (Inferred)

A definitive GHS classification for this compound is not publicly available. The following classification is inferred from the known hazards of 3-bromo-4-fluoroaniline and general characteristics of carbamates.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

|

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | None | None |

Disclaimer: This hazard assessment is predictive and based on the parent aniline structure. The Cbz protecting group may alter the toxicological profile. All handling should be conducted with the assumption that the compound is hazardous.

Experimental Protocols and Handling Precautions

General Laboratory Handling Workflow

The following workflow outlines the essential steps for handling this compound in a research setting.

Caption: A logical workflow for the safe laboratory handling of this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum.

Caption: Essential PPE for minimizing exposure to this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, and well-ventilated area).

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).

-

Hazardous Polymerization: Will not occur.

Spill and Disposal Procedures

Spill Response

Caption: Step-by-step procedure for responding to a spill of this compound.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Biological Activity and Signaling Pathways

As this compound is primarily a synthetic intermediate, there is no available information in the public domain regarding its specific biological activity or its interaction with signaling pathways. Its structural alerts (halogenated aniline) suggest that it could have biological effects, but these have not been characterized.

This technical guide is intended to provide a framework for the safe handling of this compound based on the best available information. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any work with this compound commences. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

A Comprehensive Technical Guide to the Commercial Availability of N-Cbz-3-bromo-4-fluoroaniline for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-Cbz-3-bromo-4-fluoroaniline, a key building block for researchers and scientists in the field of drug development and organic synthesis. This document outlines key suppliers, available quantities, and purity levels to facilitate the procurement of this compound for laboratory and development purposes.

Introduction to this compound

This compound, with the CAS number 1256633-39-2, is a halogenated and protected aniline derivative. The presence of bromine, fluorine, and the benzyloxycarbonyl (Cbz) protecting group makes it a versatile intermediate in the synthesis of complex organic molecules. The Cbz group provides stability during certain reaction conditions while allowing for deprotection under specific protocols, a crucial feature in multi-step syntheses common in pharmaceutical research. The bromo and fluoro substituents on the aniline ring offer strategic points for further functionalization, enabling the generation of diverse compound libraries for screening and lead optimization.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, catering to various research and development needs, from small-scale laboratory synthesis to larger bulk requirements. The purity of the commercially available compound is typically around 95%. Below is a summary of suppliers offering this product.

Data Presentation: this compound Suppliers

| Supplier | Catalog Number | Purity | Available Quantities |

| Shanghai Amole Biotechnology Co., Ltd. | Not specified | 95.0% | 1g, 10g, 25g, 100g (Inquiry-based pricing)[1] |

| UTECH Products | SY01203525G | 95% | 25g[2] |

| ChemUniverse | Not specified | Inquiry-based | Inquiry-based |

| ChemicalBook | Not specified | Not specified | Lists various suppliers[3] |

| Chemsrc | Not specified | 95.0% | 1g, 5g (Lists various suppliers)[1] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: General Handling and Usage

While specific experimental protocols are highly dependent on the downstream application, the following provides a general guideline for the handling and use of this compound in a research setting.

3.1. Materials and Equipment

-

This compound (from a reputable supplier)

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Purification system (e.g., column chromatography, preparative HPLC)

-

Analytical instruments for characterization (e.g., NMR, LC-MS)

3.2. General Procedure for a Coupling Reaction (Illustrative Example)

-

Preparation: Under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent in a dry reaction vessel.

-

Reagent Addition: Add the coupling partner and any necessary catalysts or reagents sequentially at the desired temperature (e.g., room temperature or cooled in an ice bath).

-

Reaction Monitoring: Monitor the progress of the reaction using TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product.

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride). Extract the product into an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or another suitable purification technique.

-

Characterization: Characterize the final product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Procurement Workflow

The following diagram illustrates a typical workflow for a researcher procuring this compound for a research project.

Logical Relationship of Synthesis and Application

The diagram below outlines the logical relationship of utilizing this compound as a starting material in a synthetic workflow.

This guide provides a foundational understanding for researchers and professionals seeking to procure and utilize this compound in their work. By consolidating supplier information and providing general protocols and logical workflows, this document aims to streamline the initial phases of research and development projects that rely on this versatile chemical intermediate.

References

Synthesis of "N-Cbz-3-bromo-4-fluoroaniline" from 3-bromo-4-fluoroaniline

A Technical Guide to the Synthesis of N-Cbz-3-bromo-4-fluoroaniline

Abstract

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenation.[1][2][3] This in-depth guide provides a detailed technical overview of the synthesis of this compound from its corresponding aniline precursor, 3-bromo-4-fluoroaniline. The document outlines a comprehensive experimental protocol, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

3-bromo-4-fluoroaniline is a valuable intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients.[4] The selective protection of its amino group is often a critical step in multi-step synthetic pathways. The N-Cbz protection, achieved through the reaction with benzyl chloroformate (Cbz-Cl), effectively suppresses the nucleophilicity and basicity of the aniline's nitrogen lone pair, allowing for subsequent chemical transformations at other positions on the aromatic ring.[2]

This guide details a standard and efficient method for this transformation. While numerous methods for N-benzyloxycarbonylation exist, including reactions in various solvents like dichloromethane, THF, or even water, this document focuses on a common approach using an organic solvent and a base.[1][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 3-bromo-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or sodium bicarbonate, which neutralizes the hydrochloric acid byproduct.

Caption: Chemical reaction for the N-Cbz protection of 3-bromo-4-fluoroaniline.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1 Materials and Reagents

-

3-bromo-4-fluoroaniline (C₆H₅BrFN)[6]

-

Benzyl Chloroformate (Cbz-Cl, C₈H₇ClO₂)[2]

-

Triethylamine (TEA, Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM, CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

3.2 Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

3.3 Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution over 15-20 minutes using a dropping funnel. Ensure the temperature remains between 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aniline spot is no longer visible.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate may yield the pure product.

Quantitative Data

The following table provides an example of the quantities and molar equivalents for a representative reaction. Yields for Cbz protection of anilines are typically high.[1]

| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-bromo-4-fluoroaniline | 190.01[6] | 10.0 | 1.0 | 1.90 g |

| Benzyl Chloroformate | 170.59[2] | 11.0 | 1.1 | 1.88 g (1.57 mL) |

| Triethylamine | 101.19 | 12.0 | 1.2 | 1.21 g (1.67 mL) |

| Dichloromethane | - | - | - | 50 mL |

| Product | This compound | 324.15 | - | Expected Yield: >85% |

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Potential Side Reactions

While the N-Cbz protection is generally a high-yielding reaction, certain conditions and substrates can lead to side products. For substituted anilines, the formation of N-benzylated compounds can sometimes be observed.[7] This typically occurs with anilines bearing strong electron-withdrawing groups, particularly at the ortho position.[7] Although the fluoro and bromo substituents on the target substrate are electron-withdrawing, their positions may not strongly favor this side reaction, but its potential formation should be considered during purification and characterization.

Safety Considerations

-

Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and water-sensitive.[2] It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

Triethylamine (TEA): This is a corrosive and flammable liquid with a strong odor. Handle with appropriate PPE in a ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- 1. ijacskros.com [ijacskros.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 3-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

N-Cbz-3-bromo-4-fluoroaniline: A Core Synthetic Intermediate for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-bromo-4-fluoroaniline, also known as benzyl N-(3-bromo-4-fluorophenyl)carbamate, is a strategically important synthetic intermediate in the field of medicinal chemistry.[1][2] Its unique trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a protected amine, offers a versatile platform for the construction of complex molecular architectures, particularly in the development of targeted therapeutics. The presence of the bromine atom facilitates entry into a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.[2][3] The carbobenzyloxy (Cbz) protecting group provides robust protection for the aniline nitrogen, allowing for selective reactions at other positions on the aromatic ring.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1256633-39-2 | [6] |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | [6] |

| Molecular Weight | 324.15 g/mol | [6] |

| Appearance | White to off-white solid | General Observation |

| Density | 1.543±0.06 g/cm³ | [6] |

Table 2: Spectroscopic Data (Predicted and General for Similar Structures)

| Technique | Data | Reference(s) |

| ¹H NMR | Characteristic signals for the aromatic protons of the 3-bromo-4-fluorophenyl group and the benzyl group of the Cbz protecting group. | [7][8] |

| ¹³C NMR | Distinct signals for the carbons of the aromatic rings and the carbonyl carbon of the carbamate. | [7][9] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if any residual), C=O of the carbamate, C-F, C-Br, and aromatic C-H bonds. | [10][11] |

Synthesis and Deprotection

The synthesis of this compound is typically achieved through the protection of the commercially available 3-bromo-4-fluoroaniline. The subsequent deprotection of the Cbz group is a critical step to liberate the aniline for further functionalization.

Experimental Protocol 1: Synthesis of this compound (N-Cbz Protection)

This protocol is a representative procedure for the N-Cbz protection of an aniline.[4]

Materials:

-

3-Bromo-4-fluoroaniline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3-bromo-4-fluoroaniline (1.0 eq.) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq.) dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 20 hours, monitoring completion by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield this compound.

Experimental Protocol 2: Deprotection of this compound

This protocol describes a common method for Cbz deprotection via hydrogenolysis.[12]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol.

-

Carefully add 10% Pd/C (catalytic amount) to the solution under an inert atmosphere.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 3-bromo-4-fluoroaniline.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of biaryl compounds and substituted anilines, which are common motifs in kinase inhibitors and other pharmaceuticals.[13][14][15][16]

Experimental Protocol 3: Suzuki-Miyaura Coupling

This representative protocol outlines the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.[16][17]

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst (0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Experimental Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination to form C-N bonds.[15][18][19][20]

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos)

-

Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction tube, add the palladium pre-catalyst and the base.

-

Seal the tube with a septum and purge with an inert gas.

-

Add this compound, the amine, and the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring for the required time (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-arylated product.

Role in Kinase Inhibitor Synthesis

Substituted anilines are a common structural motif in many kinase inhibitors, which are a major class of targeted cancer therapies.[21][22] These aniline moieties often serve as key hydrogen bond donors or acceptors in the hinge-binding region of the kinase active site. The ability to introduce diverse substituents onto the this compound scaffold through cross-coupling reactions allows for the fine-tuning of ligand-receptor interactions and the optimization of inhibitor potency and selectivity.[23][24]

The general synthetic strategy involves the elaboration of the this compound core, followed by deprotection of the Cbz group to reveal the aniline, which can then be further functionalized or is a key part of the final pharmacophore.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for a range of synthetic manipulations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize this important intermediate in the development of novel therapeutics, especially kinase inhibitors. The strategic use of this compound can significantly contribute to the advancement of medicinal chemistry and the discovery of new life-saving drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. This compound | CAS#:1256633-39-2 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

The Strategic Role of N-Cbz-3-bromo-4-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures with tailored biological activities. N-Cbz-3-bromo-4-fluoroaniline, a halogenated and protected aniline derivative, represents a versatile yet underexplored intermediate in medicinal chemistry. While direct citations in the synthesis of marketed drugs are scarce, its structural motifs are present in numerous potent kinase inhibitors. This technical guide elucidates the potential role of this compound as a key starting material, drawing parallels from the synthesis of established pharmacologically active agents. We will explore its hypothetical application in the synthesis of kinase inhibitors, providing detailed experimental protocols for its deprotection and subsequent elaboration, a comprehensive table of representative biological data for structurally related compounds, and visual diagrams of pertinent signaling pathways and experimental workflows.

Introduction: The Value of Halogenated Anilines in Drug Discovery

Halogenated anilines are a cornerstone of medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of a drug candidate. The introduction of fluorine, in particular, can modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins. Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.

This compound incorporates these desirable features with the added advantage of a carbobenzyloxy (Cbz) protecting group on the aniline nitrogen. This protection strategy allows for selective reactions at other positions of the molecule before revealing the nucleophilic aniline for subsequent transformations. This guide will focus on the prospective application of this intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Hypothetical Synthetic Application: A Building Block for Kinase Inhibitors

While no commercial drug is explicitly synthesized from this compound, its deprotected counterpart, 3-bromo-4-fluoroaniline, is a valuable precursor for compounds targeting key signaling pathways in oncology. For instance, the MEK inhibitor Trametinib utilizes a 2-fluoro-4-iodoaniline core, highlighting the relevance of halogenated anilines in this therapeutic area.

We propose a hypothetical synthetic route where this compound serves as a key starting material for a novel kinase inhibitor. The Cbz group ensures that the aniline nitrogen does not interfere with initial cross-coupling reactions aimed at elaborating the aromatic ring.

Quantitative Data of Structurally Related Kinase Inhibitors

To illustrate the potential of the 3-bromo-4-fluoroaniline scaffold, the following table summarizes the biological activity of representative kinase inhibitors bearing similar structural motifs.

| Compound Class | Target Kinase(s) | IC50 (nM) | Cell-based Potency (nM) | Reference Compound |

| Pyridopyrimidinones | MEK1/2 | 10 - 50 | 50 - 200 | Trametinib |

| Thiazolyl-benzamides | BRAFV600E | 5 - 20 | 20 - 100 | Dabrafenib |

| Quinazolines | EGFR | 1 - 10 | 10 - 50 | Gefitinib |

| Pyrrolo[2,3-d]pyrimidines | JAK2 | 2 - 15 | 30 - 150 | Ruxolitinib |

Note: The data presented are representative values for the respective classes of compounds and are intended for comparative purposes.

Experimental Protocols

The following section provides detailed methodologies for the key transformations involving this compound in our hypothetical synthetic pathway.

Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield 3-bromo-4-fluoroaniline, a crucial step for subsequent coupling reactions.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (0.1 eq)

-

Methanol (or Ethanol/Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to afford the crude 3-bromo-4-fluoroaniline.

-

The product can be purified further by column chromatography on silica gel if necessary.

Expected Yield: >95%

Protocol 2: Suzuki Cross-Coupling of 3-bromo-4-fluoroaniline

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of the deprotected 3-bromo-4-fluoroaniline with a boronic acid derivative.

Materials:

-

3-bromo-4-fluoroaniline (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2M Sodium carbonate solution (2.0 eq)

-

Toluene and Ethanol (3:1 mixture)

Procedure:

-

To a degassed mixture of toluene and ethanol, add 3-bromo-4-fluoroaniline, the boronic acid derivative, and Pd(PPh₃)₄.

-

Add the 2M sodium carbonate solution to the mixture.

-

The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and stirred for 4-12 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Pathways and Workflows

Signaling Pathway: The MAPK/ERK Cascade

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-Cbz-3-bromo-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of N-Cbz-3-bromo-4-fluoroaniline. This substrate is a valuable building block in medicinal chemistry and materials science, and its successful coupling with various boronic acids is crucial for the synthesis of complex molecular architectures. These notes outline a robust and adaptable protocol, supported by representative data from analogous reactions, to facilitate the efficient synthesis of novel biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis.[2] this compound is a key intermediate in the development of various pharmaceuticals and functional materials. The presence of the electron-withdrawing fluorine atom and the bulky N-carboxybenzyl (Cbz) protecting group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for successful coupling. This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this substrate with a variety of arylboronic acids.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers the organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section details a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (0.02 mmol, 2 mol%) to the flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar aryl bromides, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

| 2 | PdCl₂(dppf) (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 88 |

| 3 | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ (2.5) | 2-MeTHF | 80 | 16 | 92 |

| 4 | CataXCium A Pd G3 (1) | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 90 | 10 | 95[4] |

Table 2: Substrate Scope with Various Arylboronic Acids (Representative Examples)

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-Cbz-3-phenyl-4-fluoroaniline | 85 |

| 2 | 4-Methoxyphenylboronic acid | N-Cbz-3-(4-methoxyphenyl)-4-fluoroaniline | 91 |

| 3 | 4-Fluorophenylboronic acid | N-Cbz-3-(4-fluorophenyl)-4-fluoroaniline | 82 |

| 4 | 3-Thienylboronic acid | N-Cbz-3-(3-thienyl)-4-fluoroaniline | 78 |

| 5 | 4-Acetylphenylboronic acid | N-Cbz-3-(4-acetylphenyl)-4-fluoroaniline | 80[4] |

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for Buchwald-Hartwig Amination of N-Cbz-3-bromo-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is of paramount importance in medicinal chemistry and drug development, where the arylamine moiety is a common structural motif in a vast array of bioactive molecules. This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of N-Cbz-3-bromo-4-fluoroaniline, an electron-deficient substrate of interest in the synthesis of complex pharmaceutical intermediates. The presence of the electron-withdrawing fluorine atom and the carbamate protecting group can influence the reactivity of the aryl bromide, necessitating careful optimization of the reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][2] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

-

Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes which can offer enhanced stability and activity.

-

Ligand: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig research groups are known to be effective.[3] For electron-deficient substrates, ligands like Xantphos have also shown considerable success.[4]

-

Base: A suitable base is required to deprotonate the amine nucleophile. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS), as well as weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) for base-sensitive substrates.[5]

-

Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture. Toluene, dioxane, and THF are commonly used solvents.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides, including those with electron-withdrawing groups and N-containing functionalities, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | DBU (2) | Toluene | 100 | 18 | High |

| 2 | 2-Bromopyridine | Benzamide | Pd₂(dba)₃ (2) | Xantphos (4) | DBU (2) | Toluene | 100 | 18 | Good |

| 3 | 2-Bromo-1,3,5-tri-methylbenzene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 98 |

| 4 | 4-Bromo-indazole | Piperidine | P1 (1) | L1 (1) | LiHMDS (2.4) | THF | RT | 12 | 95 |

| 5 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi (1.5) | Toluene | 110 | 24 | 97 |

This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Representative Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%).

-

Addition of Reagents: To the same Schlenk tube, add the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

-

Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

-

Reaction: The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-N-Cbz-4-fluoro-3-aminoaniline derivative.

This protocol provides a general method and will likely require optimization for specific amine coupling partners and to maximize yield.

Mandatory Visualization

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Sonogashira Coupling of N-Cbz-3-bromo-4-fluoroaniline with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction of N-Cbz-3-bromo-4-fluoroaniline with various terminal alkynes. This reaction is a key transformation for the synthesis of novel substituted aniline derivatives, which are important precursors in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups. This compound is a valuable synthetic intermediate, and its Sonogashira coupling provides access to a diverse array of N-protected 3-alkynyl-4-fluoroanilines. These products can be further elaborated into more complex molecules, including potential pharmaceutical candidates and functional materials.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with different terminal alkynes. The data showcases typical reaction conditions and achievable yields.

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (2) | Triethylamine | Acetonitrile | 4 | 80 | 92 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (2) | Diisopropylethylamine | THF | 6 | 65 | 88 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) / CuI (2) | Triethylamine | DMF | 5 | 70 | 85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) / CuI (2) | Triethylamine | Acetonitrile | 4 | 80 | 78 |

| 5 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (5) / CuI (2) | Diisopropylethylamine | THF | 6 | 65 | 81 |

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization of reaction parameters may be required for specific substrates.

Materials:

-

This compound (1.0 equiv.)

-

Terminal alkyne (1.2 equiv.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄) (5 mol%)

-

Copper(I) iodide (CuI) (2 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylethylamine) (3.0 equiv.)

-

Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Solvent and Reagent Addition: Add the anhydrous solvent and the amine base to the flask. Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (see Data Presentation table) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-Cbz-4-fluoro-3-(alkynyl)aniline.

Mandatory Visualization

Caption: Experimental workflow for the Sonogashira coupling.

Caption: Signaling pathway of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Cbz-3-bromo-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-bromo-4-fluoroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom, a fluorine atom, and a carbamate-protected aniline moiety provides multiple reaction sites for molecular elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this scaffold, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These transformations are pivotal in the synthesis of complex molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other biologically active compounds. The strategic incorporation of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final products.

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions of this compound. The protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization.

Key Applications in Drug Discovery

Derivatives of this compound are valuable precursors in various areas of drug development:

-

Kinase Inhibitors: The aniline nitrogen, once deprotected, can act as a crucial hydrogen bond donor in the hinge-binding region of many protein kinases.

-

GPCR Ligands: The ability to introduce diverse aryl, alkyl, or amino substituents via cross-coupling allows for the fine-tuning of ligand-receptor interactions.

-

Scaffold Diversification: The bromo and fluoro groups offer orthogonal sites for functionalization, facilitating the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction enables the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.[3]

Representative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids, analogous to the expected reactivity of this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 110 | 12 | 88 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 90 |

Experimental Protocol: Synthesis of Benzyl (4-fluoro-3-phenylphenyl)carbamate

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene and Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][5] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives from this compound.[6]

Representative Data for Buchwald-Hartwig Amination

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of aryl bromides with various amines.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 93 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 90 |

| 4 | Indole | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Toluene | 110 | 20 | 82 |

Experimental Protocol: Synthesis of Benzyl (3-(morpholin-4-yl)-4-fluorophenyl)carbamate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

-

This compound

-

Morpholine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

-

Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

-

Add morpholine (1.2 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[7] This reaction allows for the introduction of vinyl groups onto the this compound scaffold, which can be further functionalized.[1]

Representative Data for Heck Reaction

The following table shows representative conditions and yields for the Heck reaction of aryl bromides with various alkenes.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 88 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |

| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 16 | 80 |

| 4 | Ethyl vinyl ether | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene | 110 | 24 | 75 |

Experimental Protocol: Synthesis of Benzyl (3-(2-(butoxycarbonyl)vinyl)-4-fluorophenyl)carbamate

This protocol details a general procedure for the Heck reaction of this compound with n-butyl acrylate.

Materials:

-

This compound

-

n-Butyl acrylate (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Evacuate and backfill with an inert gas three times.

-

Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol) via syringe.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-